Moppp

Beschreibung

BenchChem offers high-quality Moppp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Moppp including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

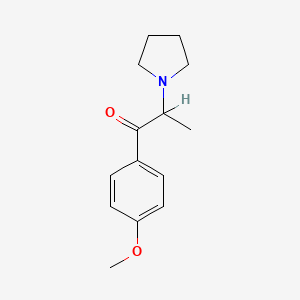

IUPAC Name |

1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(15-9-3-4-10-15)14(16)12-5-7-13(17-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWOQBGBEFNYKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023585 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478243-09-3 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478243-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MOPPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478243093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOPPP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI15TPX8QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide on the Mechanism of Action of Ibrutinib

Audience: Researchers, scientists, and drug development professionals.

Ibrutinib is a first-in-class, orally administered small molecule drug that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][3] The core mechanism of Ibrutinib revolves around the disruption of the B-cell receptor (BCR) signaling pathway, which is pathologically active in many B-cell cancers and essential for the proliferation and survival of malignant B-cells.[1][3][4]

Core Mechanism of Action

Ibrutinib's primary molecular target is Bruton's tyrosine kinase (BTK), a critical signaling enzyme in the B-cell receptor pathway.[2][4] The drug's mechanism is highly specific and involves the formation of a covalent bond. The acrylamide group within the Ibrutinib molecule irreversibly binds to the cysteine residue at position 481 (Cys-481) in the active site of the BTK enzyme.[1][3] This covalent and irreversible binding leads to sustained inhibition of BTK's enzymatic activity.[1][5]

By inactivating BTK, Ibrutinib effectively halts the downstream signaling cascade that is normally triggered by BCR activation.[3][6] This blockade prevents the phosphorylation of key substrates like phospholipase C gamma 2 (PLCγ2), which in turn inhibits subsequent intracellular calcium release and the activation of critical pro-survival signaling pathways, including AKT, ERK, and Nuclear Factor-κB (NF-κB).[3][6][7] The ultimate consequences of this signaling disruption are multifaceted:

-

Induction of Apoptosis: Malignant B-cells, which depend on the continuous pro-survival signals from the BCR pathway, undergo programmed cell death.[3][7]

-

Inhibition of Proliferation: The drug effectively halts the uncontrolled cell growth driven by aberrant BCR signaling.[3][7]

-

Disruption of Cell Trafficking and Adhesion: Ibrutinib interferes with chemokine receptor signaling (e.g., CXCR4/CXCL12), which impairs the ability of cancer cells to migrate and adhere to protective tumor microenvironments in lymphoid tissues.[1][2] This leads to a characteristic redistribution of lymphocytes from the lymph nodes and spleen into the peripheral blood, a phenomenon known as lymphocytosis, which is often observed early in treatment.[1][8]

Caption: Ibrutinib irreversibly inhibits BTK, blocking the BCR signaling cascade.

Quantitative Data Summary

The potency of Ibrutinib has been characterized in both biochemical and cellular assays, and its efficacy has been demonstrated in numerous clinical trials.

Table 1: Ibrutinib Potency and Binding Affinity

| Assay Type | Target | Metric | Value | Reference |

|---|---|---|---|---|

| Biochemical Assay | Purified BTK | IC₅₀ | 0.5 nM | [7] |

| Cell-based Assay | B-cell line (anti-IgG stimulated) | IC₅₀ | 11 nM |[7] |

Table 2: Clinical Efficacy of Ibrutinib in Chronic Lymphocytic Leukemia (CLL)

| Study Type | Patient Population | Metric | Result | Reference |

|---|---|---|---|---|

| Phase 3 Trial | Relapsed/Refractory (R/R) | Overall Response Rate (ORR) | 63% | [9] |

| 6-month Progression-Free Survival (PFS) | 88% | [9] | ||

| 12-month Overall Survival (OS) | 90% | [9] | ||

| Phase 3 Trial | R/R or Treatment-Naïve (TN) | ORR | 92% | [9] |

| 2-year PFS | 89% | [9] | ||

| 2-year OS | 95% | [9] | ||

| Real-World Data | R/R or TN | 3-year Cumulative ORR | 90.0% | [10] |

| 3-year OS Rate | 62.9% | [10] | ||

| Phase 2 Trial | TN (del17p) | 24-month PFS | 82% | [9] |

| 24-month OS | 84% | [9] | ||

| Phase 2 Trial | R/R (del17p) | 24-month PFS | 63% | [9] |

| | | 24-month OS | 75% |[9] |

Off-Target Activity and Resistance Mechanisms

While potent against BTK, Ibrutinib also demonstrates activity against other kinases that possess a homologous cysteine residue, including ITK, TEC, BLK, JAK3, and the EGF receptor family (EGFR, HER2).[7] Some adverse effects are attributed to this off-target activity. For instance, inhibition of C-terminal Src Kinase (CSK) has been linked to an increased risk of atrial fibrillation.[11][12][13]

Resistance to Ibrutinib therapy can be acquired through genetic mutations.[5][14] The most prevalent mechanism of resistance is a point mutation in the BTK gene, resulting in the substitution of cysteine with serine at position 481 (C481S).[15][16] This mutation disrupts the covalent binding site, rendering the inhibition by Ibrutinib reversible and transient.[16] Additionally, gain-of-function mutations in PLCγ2, a protein immediately downstream of BTK, can also lead to resistance by reactivating the signaling pathway despite BTK inhibition.[5][15]

Experimental Protocols

BTK Kinase Assay (Biochemical)

This assay is designed to directly measure the enzymatic activity of BTK and quantify the inhibitory effect of Ibrutinib.

-

Principle: This method quantifies the phosphorylation of a substrate by the BTK enzyme. The assay can be performed using a radioactive label (e.g., ³³P-ATP) or non-radioactive detection methods (e.g., fluorescence-based). The amount of phosphorylated substrate is inversely proportional to the inhibitory activity of the compound.[17]

-

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Biotinylated peptide substrate (e.g., derived from PLCγ)

-

ATP (spiked with γ-³³P-ATP for radiometric detection)

-

Ibrutinib (serially diluted in DMSO)

-

96-well microplates

-

EDTA solution (to stop the reaction)

-

Filter paper or streptavidin-coated plates for capturing the substrate

-

Scintillation counter or fluorescence plate reader

-

-

Methodology:

-

Prepare serial dilutions of Ibrutinib in DMSO and add to the wells of a 96-well plate. Include a vehicle control (DMSO only).

-

Add a solution containing the BTK enzyme and the biotinylated peptide substrate to each well.[17]

-

Pre-incubate the plate for 15 minutes at room temperature to allow Ibrutinib to bind to the BTK active site.[17]

-

Initiate the kinase reaction by adding the ATP solution (containing γ-³³P-ATP).

-

Incubate the plate at 30°C for 60 minutes to allow for substrate phosphorylation.[17]

-

Stop the reaction by adding a concentrated EDTA solution.[17]

-

Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated substrate. Wash the plate to remove unincorporated ³³P-ATP.

-

Quantify the amount of phosphorylated substrate by measuring the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of BTK activity inhibition for each Ibrutinib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[17]

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Ibrutinib on the proliferation and metabolic activity of B-cell malignancy cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The absorbance of the formazan solution is directly proportional to the number of viable cells.[17]

-

Materials:

-

B-cell malignancy cell lines (e.g., MCL or CLL lines)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Ibrutinib (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Spectrophotometer (plate reader)

-

-

Methodology:

-

Seed the B-cell lines into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) and allow them to adhere or stabilize overnight.

-

Treat the cells with serially diluted concentrations of Ibrutinib. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Carefully remove the culture medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each Ibrutinib concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.

-

Caption: A typical workflow for the in vitro evaluation of a kinase inhibitor.

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 4. targetedonc.com [targetedonc.com]

- 5. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Efficacy of Ibrutinib-Based Regimen in Chronic Lymphocytic Leukemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrutinib [cancer.fr]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Osimertinib (AZD9291)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso and also known as AZD9291, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][4][5] Osimertinib shows significantly less activity against wild-type EGFR, leading to a more favorable side-effect profile compared to earlier-generation TKIs.[4][6]

This technical guide provides a comprehensive overview of Osimertinib, including its physicochemical and pharmacokinetic properties, mechanism of action, in vitro potency, mechanisms of resistance, and detailed experimental protocols relevant to its study.

Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[4] Its key chemical and physical data are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[1] |

| CAS Number | 1421373-65-0[1] |

| Chemical Formula | C28H33N7O2[1] |

| Molar Mass | 499.619 g·mol−1[1] |

| Synonyms | AZD9291, Mereletinib[1][7] |

Mechanism of Action

Osimertinib functions as a targeted therapy by potently and selectively inhibiting mutant forms of the EGFR.[4] Unlike normal cells, certain non-small-cell lung cancer (NSCLC) cells have activating mutations in the EGFR gene, which leads to uncontrolled cell growth and proliferation.[8][9]

The drug's mechanism is centered on its covalent, irreversible binding to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[5][10] This action blocks the downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, that are crucial for cell survival and proliferation.[10] A key advantage of Osimertinib is its high potency against the T790M mutation, which confers resistance to earlier TKIs, while sparing wild-type EGFR.[4][6]

EGFR Signaling Pathway and Osimertinib Inhibition

The binding of ligands like EGF to the EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream cascades that promote cell proliferation, survival, and migration. Osimertinib inhibits this process at the source by blocking the kinase activity of the mutated EGFR.

Pharmacokinetic Properties

Osimertinib exhibits linear pharmacokinetics, with a long half-life supporting once-daily dosing. It is primarily metabolized by cytochrome P450 enzymes CYP3A4 and CYP3A5.[1]

| Parameter | Value | Reference(s) |

| Time to Cmax (Median) | 6 hours (range 3–24 hours) | [1] |

| Mean Half-life | 48 hours | [1][11] |

| Oral Clearance (CL/F) | 14.3 L/h | [1][11] |

| Metabolism | Oxidation (CYP3A4/5) | [1][6] |

| Active Metabolites | AZ5104, AZ7550 (~10% of parent exposure each) | [6][12] |

| Excretion | Feces (68%), Urine (14%) | [1][11] |

| Protein Binding | High (predicted) | [1] |

In Vitro Potency

Osimertinib demonstrates high potency against sensitizing and T790M mutant EGFR, with substantially lower activity against wild-type EGFR, which contributes to its tolerability. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below.

| EGFR Status | Cell Line Example | Mean IC50 (nM) | Reference(s) |

| Exon 19 deletion (Sensitizing) | PC-9 | < 15 | [4] |

| L858R (Sensitizing) | H3255 | < 15 | [4] |

| Exon 19 del / T790M (Resistance) | PC-9VanR | < 15 | [4] |

| L858R / T790M (Resistance) | H1975 | < 15 | [4] |

| Wild-Type (WT) | A431 | 480 - 1865 | [4] |

Mechanisms of Acquired Resistance

Despite the efficacy of Osimertinib, acquired resistance inevitably develops.[2] Resistance mechanisms are broadly classified as EGFR-dependent (on-target) or EGFR-independent (off-target).

-

EGFR-Dependent: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation at the covalent binding site of Osimertinib.[5][13][14]

-

EGFR-Independent: Off-target mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. These include MET amplification, HER2 amplification, and mutations in downstream pathways involving KRAS, BRAF, and PIK3CA.[5][13][14] Phenotypic transformation to small-cell lung cancer is another observed resistance mechanism.[2]

Experimental Protocols

Protocol: EGFR Kinase Activity Assay (IC50 Determination)

This biochemical assay measures the direct inhibitory effect of Osimertinib on the enzymatic activity of purified EGFR variants. The protocol is adapted from luminescence-based kinase assays that quantify ADP production.[15][16]

Objective: To determine the IC50 value of Osimertinib against specific EGFR mutations.

Materials:

-

Recombinant human EGFR enzyme (e.g., T790M/L858R mutant)

-

Tyrosine kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA)[17]

-

Substrate peptide (e.g., Y12-Sox conjugated peptide)[17]

-

Adenosine triphosphate (ATP)

-

Osimertinib (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white, non-binding microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of Osimertinib in 100% DMSO. Subsequently, dilute these stocks into the kinase reaction buffer. The final DMSO concentration should not exceed 1%.

-

Enzyme Preparation: Dilute the recombinant EGFR enzyme to the desired working concentration (e.g., 3-5 nM) in pre-chilled kinase buffer.[17]

-

Reaction Setup:

-

Dispense 1 µL of serially diluted Osimertinib or vehicle (DMSO) into the wells of a 384-well plate.

-

Add 2 µL of the diluted EGFR enzyme solution to each well.

-

Pre-incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[16]

-

-

Initiate Kinase Reaction:

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[15]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

-

Plot the percent inhibition versus the log concentration of Osimertinib.

-

Calculate the IC50 value using a non-linear regression model (variable slope) with software such as GraphPad Prism.[17][19]

-

Protocol: Cell Viability Assay

This cell-based assay assesses the effect of Osimertinib on the proliferation and viability of cancer cell lines with different EGFR mutation statuses.

Objective: To determine the concentration-dependent cytotoxic effect of Osimertinib on NSCLC cells.

Materials:

-

NSCLC cell lines (e.g., H1975 [L858R/T790M], PC-9 [exon 19 del])

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

Osimertinib (serially diluted)

-

96-well clear, flat-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (or similar MTS/MTT reagent)[20]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium.

-

Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare a serial dilution of Osimertinib in culture medium at 2X the final desired concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO).

-

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[16]

-

Viability Measurement (Using CellTiter-Glo®):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percent viability against the log concentration of Osimertinib to generate a dose-response curve and determine the GI50/IC50 value.

-

Synthesis Overview

The synthesis of Osimertinib is a multi-step process. A common route involves the coupling of key intermediates. A simplified convergent synthesis involves:

-

Friedel-Crafts arylation of N-methylindole with a dichloropyrimidine.[21]

-

A subsequent SNAr (Nucleophilic Aromatic Substitution) reaction with a substituted nitroaniline.[21]

-

Another SNAr reaction to add the N,N,N'-trimethylethylenediamine side chain.[21]

-

Reduction of the nitro group to an aniline.[21]

-

Finally, acylation with 3-chloropropanoyl chloride, followed by an elimination step to install the reactive acrylamide group, which is crucial for its irreversible binding mechanism.[21]

Clinical Significance

Osimertinib has demonstrated significant clinical benefit in multiple large-scale clinical trials.

-

AURA3 Trial: This Phase III trial showed that Osimertinib significantly prolonged progression-free survival (PFS) compared to platinum-based chemotherapy in patients with T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[11]

-

FLAURA Trial: In the first-line setting for EGFR-mutated advanced NSCLC, Osimertinib resulted in longer overall survival and progression-free survival than earlier-generation TKIs (gefitinib or erlotinib).[22]

-

ADAURA Trial: As an adjuvant therapy for patients with resected EGFR-mutated NSCLC, Osimertinib showed a significant improvement in disease-free survival, reducing the risk of recurrence or death.[23]

More recently, the FLAURA2 trial has shown that combining Osimertinib with platinum-based chemotherapy further improves progression-free survival compared to Osimertinib monotherapy in the first-line treatment of advanced EGFR-mutated NSCLC.[24]

Conclusion

Osimertinib represents a major advancement in the targeted therapy of EGFR-mutated non-small cell lung cancer. Its dual inhibition of both sensitizing and T790M resistance mutations, coupled with a favorable selectivity profile over wild-type EGFR, has established it as a standard-of-care in both first-line and second-line settings. Understanding its mechanism, pharmacokinetic profile, and the pathways of acquired resistance is critical for ongoing research and the development of next-generation therapeutic strategies to further improve patient outcomes. The protocols and data presented in this guide serve as a foundational resource for professionals in the field of oncology drug development.

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osimertinib | AZD-9291 | EGFR inhibitor | TargetMol [targetmol.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 11. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 19. courses.edx.org [courses.edx.org]

- 20. broadpharm.com [broadpharm.com]

- 21. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]

- 22. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. cancernetwork.com [cancernetwork.com]

Oseltamivir: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone antiviral medication for the treatment and prophylaxis of both influenza A and B virus infections.[1] Its development is a prime example of rational, structure-based drug design, targeting a critical enzyme in the influenza virus life cycle.[1][2] Oseltamivir is an orally administered prodrug, which is efficiently converted by hepatic esterases in the body to its active form, oseltamivir carboxylate.[2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of oseltamivir, designed for researchers, scientists, and drug development professionals.

Discovery and Development

The journey of oseltamivir began in the early 1990s with a dedicated program at Gilead Sciences aimed at developing an orally bioavailable inhibitor for the influenza neuraminidase enzyme.[2][5] Researchers leveraged X-ray crystal structures of the neuraminidase active site to design potent carbocyclic inhibitors that mimic its natural substrate, sialic acid.[1][2] This structure-based approach led to the identification of a promising candidate, GS 4104, which was later named oseltamivir.[1][2] In 1996, Gilead Sciences granted an exclusive license to Hoffmann-La Roche for the final development and commercialization of the drug, which was approved for medical use in the US in 1999.[2][6]

Mechanism of Action

The therapeutic effect of oseltamivir is derived from the competitive inhibition of the influenza neuraminidase (NA) enzyme by its active metabolite, oseltamivir carboxylate.[1][7] The influenza virus life cycle depends on two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] While HA allows the virus to enter host cells, NA is responsible for cleaving sialic acid residues from the surface of the infected cell, a crucial step for the release of newly formed virions.[1][3]

Oseltamivir carboxylate, being an analogue of the transition state of the sialic acid substrate, binds with high affinity to the conserved active site of the neuraminidase enzyme.[1][3] This binding blocks the enzyme's catalytic activity, preventing the cleavage of sialic acid.[7] As a result, newly synthesized viral particles cannot detach from the host cell surface, leading to their aggregation and preventing the spread of the infection within the respiratory tract.[1][7]

References

The Biological Role of Rapamycin in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] Initially characterized for its potent antifungal and immunosuppressive properties, Rapamycin has emerged as a pivotal research tool and therapeutic agent due to its specific inhibition of the mechanistic Target of Rapamycin (mTOR).[2][3] The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors, nutrients, and cellular energy status.[1][4][5] Dysregulation of this pathway is implicated in numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making Rapamycin and its analogs (rapalogs) a subject of intense investigation and clinical application.[6][7] This guide provides a comprehensive overview of the biological role of Rapamycin in cells, with a focus on its mechanism of action, impact on cellular signaling, and methodologies for its study.

Mechanism of Action and the mTOR Signaling Pathway

Rapamycin exerts its biological effects through the allosteric inhibition of mTOR, a highly conserved serine/threonine kinase.[8][9] mTOR is the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[8][10] These complexes differ in their protein composition, upstream regulators, downstream targets, and sensitivity to Rapamycin.[4]

Rapamycin's inhibitory action is indirect. It first forms a high-affinity intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12).[5][8] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to the inhibition of its kinase activity.[3][8]

mTOR Complex 1 (mTORC1): This complex is sensitive to acute Rapamycin treatment and is a master regulator of cell growth and metabolism.[5][6] It promotes anabolic processes such as protein and lipid biosynthesis while limiting catabolic processes like autophagy.[5] Key components of mTORC1 include mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8/GβL.[4]

mTOR Complex 2 (mTORC2): Generally considered insensitive to acute Rapamycin treatment, mTORC2 can be inhibited by prolonged exposure in some cell types.[11] It plays a crucial role in cell survival, cytoskeletal organization, and metabolism.[6][10] Its core components include mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8/GβL.[4]

The mTOR signaling pathway integrates a variety of upstream signals. Growth factors like insulin and IGF-1 activate the PI3K-AKT pathway, which in turn phosphorylates and inhibits the TSC1/TSC2 complex, a negative regulator of mTORC1.[12] Amino acids, particularly leucine, also activate mTORC1 through a separate mechanism involving the Rag GTPases.[6] Cellular energy status, sensed by AMP-activated protein kinase (AMPK), negatively regulates mTORC1 activity under low energy conditions.[6]

Activated mTORC1 phosphorylates several key downstream effectors to promote cell growth and proliferation. Two of the most well-characterized substrates are p70 S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][13] Phosphorylation of S6K1 leads to increased protein synthesis and ribosome biogenesis, while phosphorylation of 4E-BP1 releases its inhibition on the translation initiation factor eIF4E, promoting cap-dependent translation.[3] By inhibiting mTORC1, Rapamycin prevents the phosphorylation of these downstream targets, leading to a decrease in protein synthesis and cell growth.[1]

Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin.

Biological Roles in Cells

By inhibiting the central mTORC1 signaling hub, Rapamycin influences a wide array of fundamental cellular processes.

-

Cell Growth and Proliferation: Rapamycin's primary effect is the inhibition of cell growth and proliferation.[8] By blocking the phosphorylation of S6K1 and 4E-BP1, it curtails protein synthesis, a prerequisite for cell growth and division.[3] This often leads to a G1 phase cell cycle arrest.[1] The anti-proliferative effects of Rapamycin have been observed in a multitude of cell types, including cancer cells.[3]

-

Autophagy: Autophagy is a catabolic process involving the degradation of cellular components via the lysosome, which is essential for cellular homeostasis.[7] mTORC1 is a potent inhibitor of autophagy.[5] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy.[14] By inhibiting mTORC1, Rapamycin relieves this inhibition, leading to the induction of autophagy.[1][7] This process allows cells to recycle intracellular components to provide energy and building blocks for survival under stress conditions.[7]

-

Metabolism: The mTOR pathway is a critical regulator of cellular metabolism.[5] mTORC1 promotes anabolic processes like lipid and nucleotide synthesis and inhibits catabolic processes.[7] Rapamycin treatment can therefore mimic a state of nutrient starvation, shifting the cellular metabolic balance.[7] For instance, Rapamycin has been shown to reduce the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.[5]

-

Immune Response: Rapamycin has profound effects on the immune system, which is why it is widely used as an immunosuppressant in organ transplantation.[2][6] It can modulate the activation, proliferation, and differentiation of various immune cells, including T-lymphocytes.[7]

Quantitative Data Summary

The effective concentration of Rapamycin varies significantly depending on the cell line, experimental conditions, and the specific biological endpoint being measured.[1] Below are tables summarizing quantitative data from various studies.

Table 1: IC50 Values of Rapamycin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay | Reference(s) |

| HEK293 | Human Embryonic Kidney | ~0.1 nM | mTOR Activity Assay | [9] |

| MCF-7 | Breast Cancer | 20 nM | Cell Growth Inhibition | [15] |

| MDA-MB-231 | Breast Cancer | 20 µM | Cell Growth Inhibition | [15] |

| Ca9-22 | Oral Cancer | ~15 µM | MTT Assay | [16] |

| T98G | Glioblastoma | 2 nM | Cell Viability | [9] |

| U87-MG | Glioblastoma | 1 µM | Cell Viability | [9] |

Table 2: Effects of Rapamycin on Autophagy Biomarkers

| Cell Line | Rapamycin Concentration | Duration | Effect on LC3-II/LC3-I Ratio | Effect on p62 Levels | Reference(s) |

| Mouse Schwann Cells | 25 nM | 48 hours | Increased | Decreased | [17] |

| Human Neuroblastoma | 20 µM | 24 hours | Increased | Decreased | [17] |

| A549 (Lung Cancer) | 100-200 nM | 24 hours | Increased | Not specified | [17] |

| Human Neuroblastoma | 20 µM | 24 hours | Increased | Decreased | [18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Rapamycin's effects. Below are protocols for key experiments.

Experimental Workflow for In Vitro Analysis of Rapamycin

Caption: General workflow for in vitro analysis of Rapamycin's effects.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on various cancer cell lines.[16][19][20]

-

Cell Seeding: Seed cells (e.g., 5x10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[20]

-

Rapamycin Treatment: Treat cells with a range of Rapamycin concentrations (e.g., 0.1 µM to 100 µM) for desired time points (e.g., 24, 48, 72 hours).[16][19] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/ml in PBS) to each well and incubate for 3 hours at 37°C in the dark.[16]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 0.05 N HCl in isopropanol or DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of inhibition against the Rapamycin concentration to determine the IC50 value.[16]

Protocol 2: Western Blotting for mTOR Pathway Analysis

This protocol is a generalized procedure based on common practices for analyzing the mTOR pathway.[21][22][23]

Caption: Workflow for Western blot analysis of the mTOR pathway.

-

Sample Preparation:

-

After treating cells with Rapamycin, wash them with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17][21]

-

Clarify the lysates by centrifugation and collect the supernatant.[21]

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[17]

-

-

Gel Electrophoresis:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[22]

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17][23]

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, mTOR, phospho-S6K1, S6K1, LC3B, p62, and a loading control like GAPDH) overnight at 4°C.[17][22]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

-

-

Detection and Analysis:

Protocol 3: Autophagy Assay (LC3B and p62 Western Blotting)

This protocol focuses on two key autophagy biomarkers.

-

Cell Treatment: Treat cells with Rapamycin as described in the previous protocols. A positive control for autophagy induction (e.g., starvation) and a negative control (vehicle) should be included. To assess autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor like Bafilomycin A1.[14]

-

Western Blotting: Perform Western blotting as described in Protocol 2.

-

Antibody Incubation: Use primary antibodies against LC3B and p62/SQSTM1.

-

The LC3B antibody will detect both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.[17]

-

The p62 antibody detects a protein that is selectively degraded by autophagy. A decrease in p62 levels suggests an increase in autophagic flux.[17]

-

-

Data Analysis: Quantify the changes in the LC3-II/LC3-I ratio and p62 protein levels relative to the control.

Conclusion

Rapamycin is an invaluable tool for dissecting the intricate network of the mTOR signaling pathway and its profound influence on cellular physiology. Its ability to modulate fundamental processes such as cell growth, proliferation, and autophagy has established it as a cornerstone in both basic research and clinical applications, particularly in oncology and immunology. A thorough understanding of its mechanism of action, coupled with robust and reproducible experimental methodologies, is paramount for researchers, scientists, and drug development professionals seeking to further unravel the complexities of mTOR signaling and harness its therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource to facilitate these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cusabio.com [cusabio.com]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. The Role of Mechanistic Target of Rapamycin (mTOR) Complexes Signaling in the Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Signaling by Target of Rapamycin Proteins in Cell Growth Control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 23. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

[Compound Name] signaling pathway

An In-depth Technical Guide to the Rapamycin Signaling Pathway

Introduction

The mammalian Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] It integrates a wide array of signals, including growth factors, nutrients, and cellular energy status, to control anabolic and catabolic processes.[1][2] The discovery of mTOR is intrinsically linked to the macrolide compound rapamycin, which exerts its potent immunosuppressive and antiproliferative effects by inhibiting mTOR.[1] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurological diseases, making it a critical target for drug development.[3][4][5]

This technical guide provides a comprehensive overview of the core Rapamycin-mTOR signaling pathway. It details the molecular architecture of the mTOR complexes, the mechanism of rapamycin-mediated inhibition, upstream regulatory networks, and key downstream effector pathways. This document also includes quantitative data on pathway modulation, detailed protocols for key experimental analyses, and visual diagrams to serve as a resource for researchers, scientists, and drug development professionals.

Core Components: The mTOR Complexes

The mTOR kinase is the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] These complexes have different components, upstream regulators, downstream targets, and sensitivity to rapamycin.

-

mTORC1: This complex is composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), and the inhibitory subunits PRAS40 and DEPTOR. mTORC1 is sensitive to rapamycin and is a key regulator of cell growth, promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[3][4]

-

mTORC2: This complex contains mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, mSIN1, and Protor1/2. mTORC2 is generally considered insensitive to acute rapamycin treatment and is primarily involved in regulating cell survival and cytoskeletal organization, notably through the phosphorylation of Akt.[4][6]

The Rapamycin Signaling Pathway

Rapamycin's primary mechanism of action is the allosteric inhibition of mTORC1.[7] It achieves this by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein of 12 kDa).[8][9] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to the inhibition of its kinase activity.[7][8]

Upstream Regulation of mTORC1

mTORC1 integrates signals from various upstream pathways to ensure cell growth only occurs under favorable conditions.

-

The PI3K/AKT Pathway: This is a major upstream regulatory pathway for mTORC1, typically initiated by growth factors like insulin or IGF-1.[1][4]

-

PI3K Activation: Growth factor binding to a receptor tyrosine kinase activates Phosphoinositide 3-kinase (PI3K).[1][10]

-

AKT Activation: PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates the kinase AKT.[11]

-

TSC Complex Inhibition: Activated AKT phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2.[9]

-

Rheb Activation: The TSC complex is a GTPase-Activating Protein (GAP) for the small GTPase Rheb.[1][9] When the TSC complex is inhibited by AKT, Rheb remains in its active, GTP-bound state and directly activates mTORC1.[8][9]

-

-

Nutrient and Energy Sensing: mTORC1 activity is also modulated by cellular energy levels, primarily through AMP-activated protein kinase (AMPK), which is activated under low energy conditions and inhibits mTORC1.[4] Amino acids, particularly leucine, also signal to activate mTORC1 through a separate mechanism involving the Rag GTPases.[4]

Upstream regulation of mTORC1 by the PI3K/AKT pathway.

Mechanism of rapamycin-mediated allosteric inhibition of mTORC1.

Downstream Effectors of mTORC1

Once active, mTORC1 phosphorylates numerous downstream targets to regulate cell growth and metabolism.

-

Regulation of Protein Synthesis: The most well-characterized function of mTORC1 is promoting protein synthesis.[1] This is achieved by phosphorylating two key effectors:

-

S6 Kinase 1 (S6K1): Phosphorylation by mTORC1 activates S6K1, which in turn phosphorylates ribosomal protein S6 and other targets to enhance the translation of mRNAs that encode components of the translational machinery.[1][12]

-

4E-BP1: mTORC1 phosphorylates the eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1).[9][12] This phosphorylation causes 4E-BP1 to dissociate from eIF4E, allowing eIF4E to initiate cap-dependent translation.[9]

-

-

Inhibition of Autophagy: Autophagy is a catabolic process where cells degrade and recycle their own components.[13] mTORC1 negatively regulates autophagy by phosphorylating and inhibiting the ULK1 complex, which is essential for initiating the formation of autophagosomes.[14][15][16] When mTORC1 is inhibited (e.g., by rapamycin or starvation), autophagy is induced.[1][15]

Key downstream effectors of the mTORC1 signaling pathway.

Quantitative Data Summary

The inhibitory effect of rapamycin on the mTORC1 pathway can be quantitatively assessed by measuring changes in the phosphorylation of its downstream substrates or by observing its effects on cellular processes.[14]

Table 1: Recommended Concentrations of Rapamycin for Cell Culture

| Application | Cell Line | Working Concentration | Incubation Time | Source |

|---|---|---|---|---|

| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not specified | [17] |

| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 4 hours | [17] |

| General Use | Various Cancer Cells | 20 nM - 200 nM | 1 - 72 hours |[7][18] |

Table 2: Solubility and Storage of Rapamycin

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 914.17 g/mol | [17] |

| Recommended Solvents | DMSO, Ethanol | [17] |

| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [17] |

| Solubility in Ethanol | ≥ 50 mg/mL | [17] |

| Storage of Powder | -20°C, desiccated, up to 3 years | [17] |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C; stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. |[17] |

Experimental Protocols

Protocol 1: Preparation of Rapamycin Solutions for Cell Culture

Proper preparation of rapamycin solutions is critical for reproducible experimental results.[17]

Materials:

-

Rapamycin powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Cell culture medium

Procedure:

-

Stock Solution Preparation (e.g., 10 mM):

-

Calculate the required mass of rapamycin powder. For 1 mL of a 10 mM stock, 9.14 mg is needed.[17]

-

In a sterile tube, carefully weigh the rapamycin powder.

-

Add the appropriate volume of DMSO (e.g., 1 mL) to the powder.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) can aid dissolution.[17][18]

-

Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.[17]

-

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration. For example, to prepare 10 mL of medium with a 100 nM final concentration, add 1 µL of the 10 mM stock solution.[17]

-

Important: Add the culture medium to the small volume of rapamycin stock solution (not the other way around) and mix thoroughly to prevent precipitation.[18]

-

Protocol 2: Western Blotting for mTOR Pathway Activation

This protocol is used to determine the phosphorylation state of key proteins in the mTOR pathway, such as S6K1 and 4E-BP1, as a measure of pathway activity.[3]

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.[3]

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins overnight at 4°C.[3]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[7]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Wash the membrane again, add ECL substrate, and detect the chemiluminescent signal using an imaging system.[7]

-

Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine relative changes in pathway activation.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. raybiotech.com [raybiotech.com]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mTOR inhibitors in targeting autophagy and autophagy-associated signaling for cancer cell death and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Osimertinib Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is a crucial therapeutic agent in the management of non-small cell lung cancer (NSCLC) that harbors specific EGFR mutations.[1][3] Developed to overcome resistance to earlier-generation EGFR TKIs, osimertinib has demonstrated significant efficacy in both first-line and subsequent treatment settings for patients with advanced or metastatic NSCLC.[2][4]

Mechanism of Action

Osimertinib functions as a potent and irreversible inhibitor of EGFR.[5][6] It selectively targets both the sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[6][7][8] By covalently binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, osimertinib effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[6][8][9] A key advantage of osimertinib is its lower activity against wild-type EGFR, which is thought to contribute to its favorable tolerability profile compared to earlier-generation TKIs.[6]

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[10][11] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cancer cell growth and survival.[12][13][14] In NSCLC with activating EGFR mutations, this pathway is constitutively active, leading to uncontrolled cell proliferation. Osimertinib's inhibition of the EGFR kinase effectively shuts down these aberrant downstream signals.

Pharmacokinetics

Osimertinib exhibits linear pharmacokinetics, with the time to maximum plasma concentration (Cmax) being approximately 6 hours.[1] The drug has a mean half-life of 48 hours and an oral clearance of 14.3 L/h.[1] Osimertinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1] Elimination occurs mainly through feces (68%) and to a lesser extent through urine (14%).[1]

| Parameter | Value | Reference |

| Time to Cmax | 6 hours (range 3-24 hours) | [1] |

| Half-life (t1/2) | 48 hours | [1] |

| Oral Clearance (CL/F) | 14.3 L/h | [1] |

| Metabolism | CYP3A4 and CYP3A5 | [1] |

| Excretion | Feces (68%), Urine (14%) | [1] |

Preclinical Efficacy

Preclinical studies have demonstrated osimertinib's potent and selective activity against EGFR-mutant NSCLC cell lines and in vivo models.

In Vitro Activity of Osimertinib

| Cell Line | EGFR Mutation | IC50 (nM) | Reference |

| PC-9 | ex19del | 13-54 | [15] |

| H3255 | L858R | 13-54 | [15] |

| H1975 | L858R/T790M | <15 | [6] |

| PC-9VanR | ex19del/T790M | <15 | [6] |

In Vivo Efficacy of Osimertinib

Preclinical studies in animal models have shown that osimertinib has significant antitumor activity. In xenograft models using EGFR-mutant tumors, long-term daily oral dosing of osimertinib led to complete and durable tumor responses.[6] Furthermore, osimertinib has demonstrated greater penetration of the blood-brain barrier compared to other EGFR TKIs like gefitinib, afatinib, and rociletinib, suggesting its potential for treating brain metastases.[16][17]

Clinical Efficacy

Osimertinib has shown significant clinical benefit in several key clinical trials.

| Trial | Phase | Patient Population | Treatment | Median PFS | ORR | Reference |

| AURA3 | III | EGFR T790M+ NSCLC (after 1st-line EGFR TKI) | Osimertinib vs. Platinum-Pemetrexed | 10.1 months vs. 4.4 months | 71% vs. 31% | [18] |

| FLAURA | III | Treatment-naïve EGFRm NSCLC | Osimertinib vs. Standard EGFR TKI | 18.9 months vs. 10.2 months | 80% vs. 76% | [19] |

| FLAURA2 | III | Treatment-naïve EGFRm NSCLC | Osimertinib + Chemo vs. Osimertinib | 25.5 months vs. 16.7 months | Not Reported | [20] |

Mechanisms of Resistance

Despite the impressive efficacy of osimertinib, acquired resistance can develop over time. The mechanisms of resistance are broadly categorized as EGFR-dependent or EGFR-independent.[4]

EGFR-Dependent Resistance:

-

C797S mutation: This is the most common on-target resistance mechanism.[8] The C797S mutation in exon 20 of the EGFR gene prevents the covalent binding of osimertinib.[21]

-

Other EGFR mutations: Less common mutations in EGFR can also confer resistance.[21]

EGFR-Independent Resistance:

-

Bypass pathway activation: Upregulation of alternative signaling pathways, such as MET amplification or HER2 amplification, can drive tumor growth despite EGFR inhibition.[8]

-

Histologic transformation: Transformation of NSCLC to small cell lung cancer (SCLC) is another mechanism of resistance.[22]

Safety and Tolerability

Osimertinib is generally well-tolerated, with most adverse events being mild to moderate in severity.[23]

| Adverse Event | Frequency | Severity | Reference |

| Diarrhea | Common | Grade 1-2 | [24][25] |

| Rash | Common | Grade 1-2 | [24][25] |

| Dry Skin | Common | Grade 1-2 | [24][25] |

| Nail Toxicity | Common | Grade 1-2 | [24][25] |

| Stomatitis | Common | Grade 1-2 | [25] |

| Interstitial Lung Disease (ILD)/Pneumonitis | Less Common | Can be severe | [24][25] |

| QTc Interval Prolongation | Less Common | Can be severe | [24][26] |

| Cardiomyopathy | Rare | Can be severe | [24] |

Drug Interactions

Osimertinib is a substrate of CYP3A4 and CYP3A5.[1]

-

Strong CYP3A inhibitors: Concomitant use may increase osimertinib exposure.[1][26]

-

Strong CYP3A inducers: Concomitant use may decrease osimertinib exposure and efficacy.[1][26]

Osimertinib can also inhibit BCRP and P-gp transporters, potentially increasing the exposure of substrates of these transporters.[24]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of osimertinib for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Western Blotting

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osimertinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. ClinPGx [clinpgx.org]

- 15. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. TAGRISSO (osimertinib) with the addition of chemotherapy approved in the US for patients with EGFR-mutated advanced lung cancer [astrazeneca-us.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]

- 23. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Osimertinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 25. Safety Profile of TAGRISSO® (osimertinib) for Metastatic EGFRm NSCLC [tagrissohcp.com]

- 26. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Structural Analysis and Analogues of Oseltamivir

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Oseltamivir (marketed as Tamiflu), a cornerstone antiviral agent for the treatment and prophylaxis of influenza A and B viruses. We will delve into its core structure, mechanism of action, structure-activity relationships (SAR) through key analogues, and the experimental protocols used for its evaluation.

Core Compound: Oseltamivir (GS-4104)

Oseltamivir is an ethyl ester prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[1][2][3] The molecule features a cyclohexene ring, which acts as a transition-state analogue of sialic acid, the natural substrate for the viral neuraminidase enzyme.[4] Key structural features include a C3-pentyloxy side chain, a C4-acetamido group, and a C5-amino group, all of which are crucial for its potent inhibitory activity. The commercial synthesis of oseltamivir historically starts from shikimic acid, a biomolecule harvested from Chinese star anise.[5]

Mechanism of Action

Oseltamivir's therapeutic effect stems from its function as a competitive inhibitor of the influenza neuraminidase (NA) enzyme.[4][6] This viral surface glycoprotein is essential for the late stages of the viral life cycle.[7] Specifically, NA cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and new viral particles.[2] This action is critical for releasing progeny virions from the host cell, preventing viral self-aggregation, and facilitating movement through the respiratory tract mucus.[1][3]

By mimicking the natural substrate, oseltamivir carboxylate binds with high affinity to the conserved active site of the NA enzyme, effectively blocking its function.[2][7] This inhibition leads to the aggregation of new virions on the cell surface and reduces viral spread, thereby curtailing the infection.[1][2]

Caption: Oseltamivir inhibits neuraminidase, preventing viral release.

Structural Analogues and SAR

The development of oseltamivir involved extensive structure-activity relationship (SAR) studies to optimize binding to the NA active site. Modifications to the side chains at the C3, C4, and C5 positions of the cyclohexene core have profound effects on inhibitory potency.

-

C3-Pentyloxy Group: This lipophilic side chain occupies a hydrophobic pocket in the NA active site formed by residues like Glu276, Arg224, and Ile222.[8] The size and geometry of this group are critical; both smaller and larger substituents generally lead to a decrease in activity.

-

C4-Acetamido Group: The acetamido group forms key hydrogen bonds within the active site. Altering this group often results in a significant loss of inhibitory potency.

-

C5-Amino Group: The positively charged amino group interacts with conserved acidic residues (e.g., Glu119, Asp151) in the active site, forming a crucial salt bridge that anchors the inhibitor.

Resistance to oseltamivir is often associated with specific mutations in the NA gene. A common mutation, H274Y (in N1 subtype viruses), alters the hydrophobic pocket, reducing the binding affinity of oseltamivir.[9][10] Another mutation, E119V, also confers resistance by disrupting key interactions.[11]

Quantitative Data Summary

The inhibitory activity of oseltamivir and its analogues against various influenza strains is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.

| Compound/Analogue | Virus Subtype | Mean IC50 (nM) | Fold Change vs. Wild-Type | Key Structural Feature/Mutation | Reference |

| Oseltamivir Carboxylate | A/H1N1 | 0.92 - 2.5 | - | Parent Compound | [1][12] |

| Oseltamivir Carboxylate | A/H3N2 | 0.5 - 0.96 | - | Parent Compound | [1][12][13] |

| Oseltamivir Carboxylate | Influenza B | 8.8 - 60 | - | Parent Compound | [1][13] |

| Zanamivir | A/H1N1 | 0.76 - 0.92 | N/A | Guanidino group instead of amino | [12][13] |

| Zanamivir | A/H3N2 | 1.82 - 2.28 | N/A | Guanidino group instead of amino | [12][13] |

| H274Y Mutant | A/H1N1 | 130 - 150 | >100-fold increase | Tyrosine replaces Histidine at 274 | [14] |

| CUHK326 (6f) | A/H3N2 | 1.92 | ~2x Oseltamivir | Secondary amine derivative | [15] |

| CUHK392 (10i) | A/H3N2 | 1.63 | ~1.7x Oseltamivir | Secondary amine derivative | [15] |

Note: IC50 values can vary based on the specific viral isolate and assay methodology.

Experimental Protocols

This is the most common method for determining the IC50 values of NA inhibitors.[16][17] The assay relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[16][18] Cleavage of MUNANA by active neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), and the signal is proportional to enzyme activity.[17][18]

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., oseltamivir carboxylate) in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).[19]

-

Virus Dilution: Dilute influenza virus stock to a concentration that produces a linear fluorescent signal over the incubation period.[19]

-

Incubation: In a 96-well black plate, add diluted virus to wells containing the compound dilutions. Incubate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.[19][20]

-

Reaction Initiation: Add MUNANA substrate (e.g., final concentration of 100 µM) to all wells to start the enzymatic reaction.[19][20]

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[19]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[19][20]

-

Data Acquisition: Read the fluorescence using a microplate reader with excitation at ~355-365 nm and emission at ~450-460 nm.[18][19]

-

Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Caption: Standard workflow for a fluorescence-based NA inhibition assay.

Structural analysis of oseltamivir and its analogues bound to neuraminidase is performed using X-ray crystallography. This technique provides atomic-level detail of the inhibitor-enzyme interactions, guiding rational drug design and explaining resistance mechanisms.[8][21]

Methodology:

-

Protein Expression and Purification: Express and purify recombinant neuraminidase protein.

-

Co-crystallization: Prepare complexes by mixing the purified protein with a molar excess of the inhibitor (e.g., oseltamivir carboxylate).[10]

-

Crystallization: Screen for crystallization conditions using methods like hanging-drop vapor diffusion.[10] Grow single crystals of the protein-inhibitor complex.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam (often from a synchrotron source) and collect diffraction data.[21]

-

Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the complex.

-

Analysis: Analyze the final structure to identify key binding interactions, conformational changes, and the structural basis for inhibitor potency or resistance.[10]

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Oseltamivir - Wikipedia [en.wikipedia.org]

- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship studies of novel carbocyclic influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional and Structural Analysis of Influenza Virus Neuraminidase N3 Offers Further Insight into the Mechanisms of Oseltamivir Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Investigations and Binding Mechanisms of Oseltamivir Drug Resistance Conferred by the E119V Mutation in Influenza H7N9 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. The elusive crystal structure of the neuraminidase inhibitor Tamiflu (oseltamivir phosphate): molecular details of action - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In Silico Modeling of Ibrutinib Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ibrutinib is a potent, first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its targeted mechanism has revolutionized the treatment of various B-cell malignancies.[2][3] Understanding the molecular interactions of Ibrutinib with its primary target and potential off-targets is crucial for rational drug design and predicting clinical outcomes. This technical guide provides an in-depth overview of the in silico methodologies used to model these interactions, supported by experimental data and detailed protocols.

Introduction to Ibrutinib and its Mechanism of Action

Ibrutinib, with the chemical formula C₂₅H₂₄N₆O₂, is a small molecule drug that functions as a kinase inhibitor.[1] It was designed to target Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family that plays a pivotal role in B-cell maturation, proliferation, and survival.[4][5] Dysregulation of the BCR signaling pathway, where BTK is a key mediator, is implicated in the pathogenesis of several B-cell cancers.[2][5]